
LB30870
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LB30870 is an orally active, selective and direct thrombin inhibitor.
Aplicaciones Científicas De Investigación
Literature-Based Learning in Laboratory Courses
A literature-based learning approach, referred to as Literature Based Learning (LBL), was integrated into an immunology lab course to provide a research-oriented context. This approach aimed to engage students in understanding how standard techniques are employed to address research questions. The method effectively increased students' understanding of research and boosted their confidence in comprehending scientific articles (Parent et al., 2010).
Enhancement of Literature-Based Discovery in Life Sciences
Online tools for Literature-Based Discovery (LBD) have been developed to manage the overwhelming amount of experimental data and published scientific information in the biomedical field. These tools assist researchers in formulating and evaluating novel hypotheses by making the biomedical literature more accessible and manageable (Weeber et al., 2005).
Investigation of Negative Food Effect Mitigation Strategies
LB30870, identified as a new direct thrombin inhibitor, exhibited a substantial reduction in oral bioavailability in the fed state. A study proposed trypsin binding as a mechanism for this negative food effect and demonstrated a prodrug approach to mitigate it. This study is pioneering in attributing the negative food effect of LB30870 to trypsin binding, and it proposes trypsin binding study as a screening tool during lead optimization to minimize food effect (Lee et al., 2016).
Problem-Based Learning Meets Case-Based Reasoning
Learning by Design™ (LBD), a project-based inquiry approach to science learning with roots in case-based reasoning and problem-based learning, was introduced in middle school to foster students' ability to think, learn, and make decisions. LBD was designed to promote deep and lasting learning by engaging students in science in the context of achieving design-and-build challenges (Kolodner et al., 2003).
Study of Lattice Boltzmann Method for Complex Fluid Flows
The lattice Boltzmann method (LBM) has been applied to complex fluid flows, focusing on flows through reactive porous media and related fields. The approach has demonstrated its capability as a computational tool for simulating complex multi-physics phenomena, marking significant progress in the field of scientific and technological innovation (Krastev & Falcucci, 2018).
Neural Networks for Literature-Based Discovery
The study introduced neural network methods for open and closed Literature-Based Discovery (LBD), addressing the challenge of staying current with scientific literature. The proposed neural network methods demonstrated significant performance improvements, indicating that neural LBD is a highly effective approach for generating new scientific discoveries from existing literature (Crichton et al., 2020).
Propiedades
Número CAS |
1583240-63-4 |
|---|---|
Nombre del producto |
LB30870 |
Fórmula molecular |
C28H31N5O4S |
Peso molecular |
533.64 |
Nombre IUPAC |
((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine |
InChI |
InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25-/m0/s1 |
Clave InChI |
BIHPYGVYKSQDLA-OFVILXPXSA-N |
SMILES |
OC(CN[C@H](C(N1[C@H](C(NCC2=CC=C(C(N)=N)S2)=O)CCC1)=O)C(C3=CC=CC=C3)C4=CC=CC=C4)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LB30870; LB-30870; LB 30870; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



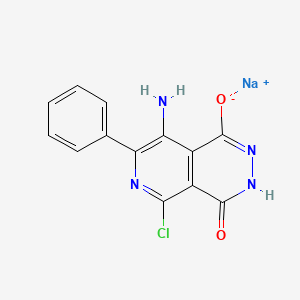
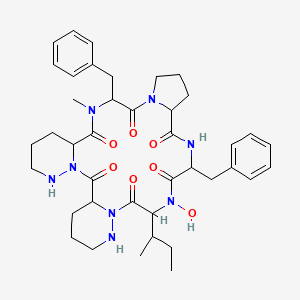
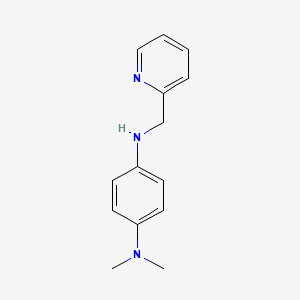
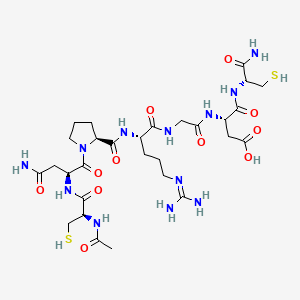
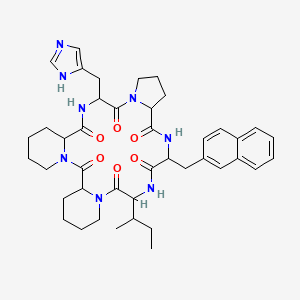
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
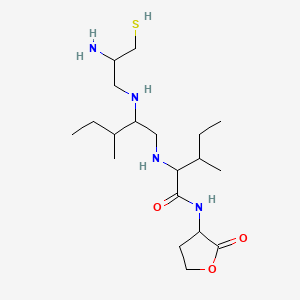
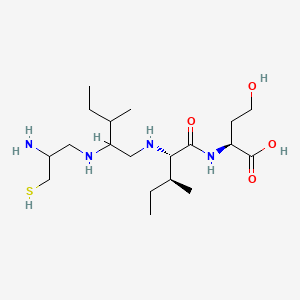
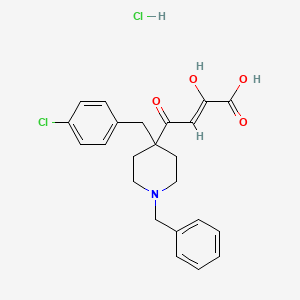
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
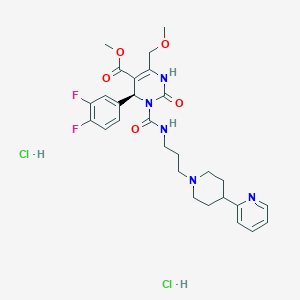
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)